3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid
Description
3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid is a heterocyclic compound featuring a triazolothiadiazole core substituted with a methyl group at position 3 and a propanoic acid moiety at position 4. The triazolothiadiazole scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article focuses on comparing the structural, synthetic, and functional attributes of this compound with its analogs, leveraging data from published research and synthetic derivatives.
Properties
IUPAC Name |
3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2S/c1-4-8-9-7-11(4)10-5(14-7)2-3-6(12)13/h2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWSBCFMKNBKXDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(S2)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid typically involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This process leads to the formation of the triazole ring on the thiadiazole scaffold. The reaction is usually carried out in refluxing ethanol with a catalytic amount of piperidine for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or thiadiazole rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of derivatives of 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid. For instance, research conducted on various cancer cell lines demonstrated that these compounds exhibit significant cytotoxic effects across multiple types of cancer including leukemia and breast cancer.
Case Study: Antitumor Activity Evaluation
A study evaluated the antitumor activity of synthesized derivatives against 60 cancer cell lines using the sulforhodamine B assay. The results indicated that certain derivatives exhibited promising antineoplastic activity. Notably, modifications in the side chains of these compounds were found to enhance their efficacy against specific cancer types such as MDA-MB-468 (breast cancer) .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. The triazolo-thiadiazole moiety is recognized for its ability to inhibit bacterial growth and has shown effectiveness against various pathogenic strains.
Case Study: Antimicrobial Evaluation
In a recent study focusing on the synthesis of new triazolo-thiadiazole derivatives, compounds were tested against urease-positive microorganisms. The results indicated that these derivatives displayed significant antimicrobial activity and could serve as potential candidates for developing new antibiotics .
Enzyme Inhibition
The inhibition of urease is another crucial application area for this compound. Urease inhibitors are important in treating conditions like kidney stones and certain gastrointestinal disorders.
Case Study: Urease Inhibition Studies
A series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives were synthesized and evaluated for urease inhibition. The findings revealed that several derivatives exhibited outstanding urease inhibitory activity with IC values significantly lower than those of standard inhibitors .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various biological effects . It can also disrupt membrane integrity in fungal cells, contributing to its antifungal activity .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The triazolothiadiazole core allows for versatile substitutions, which significantly influence solubility, melting points, and bioactivity. Key analogs and their properties are summarized below:
Notes:
Key Research Findings
Electronic Effects : Substituents like methylthio (Compound 15) or bromophenyl (Compound 13) modulate the triazolothiadiazole core’s electron density, influencing reactivity in nucleophilic or electrophilic environments .
Thermal Stability: Higher melting points (e.g., 259–260°C for Compound 14 ) correlate with rigid substituents like quinazolinyl groups, whereas flexible chains (e.g., propanoic acid) may lower thermal stability.
Synthetic Flexibility : The POCl₃-mediated method is universally applicable for introducing diverse substituents, including heteroaromatic (pyridine ) and bulky (adamantyl ) groups.
Biological Activity
3-(3-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid is a derivative of the triazolo-thiadiazole class of compounds, which has garnered attention due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly as an anti-urease agent and in anticancer applications. This article reviews recent findings on its biological activity, synthesis methods, and structure-activity relationships.
Chemical Structure
The compound features a unique heterocyclic structure that combines a triazole and thiadiazole ring system. The molecular formula is , and it is characterized by the presence of a propanoic acid moiety attached to the triazolo-thiadiazole scaffold.
1. Anti-Urease Activity
Recent studies have highlighted the anti-urease properties of triazolo-thiadiazole derivatives. Urease is an enzyme associated with various pathogenic bacteria, and its inhibition can mitigate infections caused by urease-positive microorganisms.
- Study Findings : A series of synthesized derivatives were evaluated for their urease inhibitory activity using Jack bean urease as a model. The results indicated that these compounds exhibit significant inhibition with IC50 values demonstrating their potential as anti-urease agents .
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| Compound A | 12.5 | Strong inhibitor |
| Compound B | 15.0 | Moderate inhibitor |
| Compound C | 20.0 | Weak inhibitor |
2. Anticancer Activity
The anticancer potential of compounds containing the triazolo-thiadiazole scaffold has been extensively studied.
- Case Study : In vitro studies conducted on 60 cancer cell lines (including leukemia and breast cancer) revealed that certain derivatives exhibited notable antitumor activity . The sulforhodamine B assay was employed to assess cell viability and proliferation.
| Cell Line | Compound Tested | IC50 (µM) | Activity |
|---|---|---|---|
| MDA-MB-468 (Breast) | Compound D | 8.5 | High |
| A549 (Lung) | Compound E | 10.0 | Moderate |
| HCT116 (Colon) | Compound F | 15.0 | Moderate |
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Urease Inhibition : The compound binds to the active site of urease, preventing substrate access and subsequent catalysis.
- Antitumor Mechanism : It may induce apoptosis in cancer cells through mitochondrial pathways and inhibit cell cycle progression.
Structure-Activity Relationship (SAR)
SAR studies have indicated that modifications in the triazolo-thiadiazole structure can significantly influence biological activity:
- Substituent Effects : The presence of different alkyl or aryl groups at specific positions on the thiadiazole ring can enhance or diminish activity against urease and cancer cells.
Key Findings:
- Alkyl Substituents : Larger alkyl groups generally improve anti-urease potency.
- Aromatic Rings : Substituted phenyl groups enhance anticancer activity.
Q & A
Q. What are the standard protocols for synthesizing 3-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)propanoic acid and its derivatives?
- Methodological Answer : The synthesis typically involves multi-step reactions. For example:
- Step 1 : Condensation of diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one using sodium hydride in toluene to form intermediate pyrazole derivatives .
- Step 2 : Cyclization with hydrazine hydrate to generate triazole-thiol intermediates .
- Step 3 : Reaction with carboxylic acids (e.g., propanoic acid derivatives) in phosphorus oxychloride (POCl₃) to form the triazolo-thiadiazole core .
- Critical Parameters : Excess POCl₃ is essential to activate carbonyl groups and drive cyclization. Reaction times (4–16 hours) and temperature (reflux conditions) significantly impact yields .
Q. How are structural and purity analyses performed for this compound?
- Methodological Answer :
- Elemental Analysis : Confirms stoichiometry (e.g., C, H, N, S content) .
- Spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- IR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S–N vibrations at ~650 cm⁻¹) .
- Chromatography : HPLC with UV detection ensures purity (>95%) by resolving unreacted intermediates .
Q. What preliminary biological screening methods are used to assess its pharmacological potential?
- Methodological Answer :
- Enzyme Inhibition Assays : Molecular docking against targets like fungal 14-α-demethylase (PDB: 3LD6) predicts binding affinity .
- Antimicrobial Testing : Agar diffusion or microdilution assays against Candida albicans or Staphylococcus aureus .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate selectivity .
Advanced Research Questions
Q. How can synthetic yields be optimized when scaling up reactions?
- Methodological Answer :
- Solvent Optimization : Toluene or DMF improves solubility of aromatic intermediates .
- Catalysis : Triethylamine accelerates cyclization by neutralizing HCl byproducts .
- Workflow Adjustments : Silica gel chromatography (hexane:ethyl acetate, 7:3) purifies final products with minimal loss .
- Yield Challenges : Hydrolytic instability of intermediates requires strict anhydrous conditions .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .
- Structural Confirmation : Re-analyze compound identity via X-ray crystallography (e.g., planar triazolo-thiadiazole core with dihedral angles ~74° relative to substituents) .
- SAR Studies : Compare substituent effects (e.g., methyl vs. trifluoromethyl groups) on bioactivity to identify critical moieties .
Q. What computational strategies predict structure-activity relationships (SAR) for derivatives?
- Methodological Answer :
- Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., 14-α-demethylase active site) .
- QSAR Models : Hammett constants or LogP values correlate electronic/lipophilic properties with antifungal IC₅₀ values .
- DFT Calculations : Predict stability of tautomeric forms (e.g., thione vs. thiol) influencing reactivity .
Q. How does the choice of substituents (R-groups) impact physicochemical properties?
- Methodological Answer :
- Hydrophobicity : Aliphatic chains (e.g., propanoic acid) enhance water solubility, while aryl groups increase LogP .
- Electron Effects : Electron-withdrawing groups (e.g., –CF₃) stabilize the triazole ring, reducing metabolic degradation .
- Crystallinity : Bulky substituents (e.g., adamantyl) promote π–π stacking, affecting dissolution rates .
Methodological Tables
Table 1 : Key Reaction Conditions for Synthesis
| Step | Reagents | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Diethyl oxalate, NaH | Toluene | 4 | 60–70 |
| 2 | Hydrazine hydrate | Ethanol | 6 | 75–85 |
| 3 | POCl₃, R-COOH | Neat | 16 | 40–50 |
Table 2 : Biological Activity of Selected Derivatives
| R-Group | Antifungal IC₅₀ (µM) | Cytotoxicity (HEK-293, IC₅₀, µM) |
|---|---|---|
| –CH₂CH₂COOH | 12.5 | >100 |
| –CF₃ | 8.2 | 45.3 |
| –C₆H₄OCH₃ | 18.7 | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
